Vilanterol - 503068-34-6

Vilanterol

Catalog Number: EVT-464553
CAS Number: 503068-34-6
Molecular Formula: C24H33Cl2NO5
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vilanterol trifenatate (vilanterol) is a novel, long-acting β2-adrenoceptor (β2-AR) agonist. [] It is classified as an ultra-long-acting beta2 -agonist (U-LABA). [] Vilanterol plays a significant role in scientific research as a potent and selective β2-AR agonist, particularly in studies investigating the mechanism of action of β2-AR agonists, their binding properties, and the development of new therapeutic strategies for respiratory diseases. [, ]

Chemical Reactions Analysis

Vilanterol undergoes extensive first-pass metabolism, primarily through O-dealkylation, resulting in pharmacologically inactive metabolites that are mainly excreted in urine. [, ] The primary metabolites are GSK932009 and GW630200. [, ]

Mechanism of Action

Vilanterol exerts its effects by binding to β2-ARs. [, ] This binding triggers a cascade of intracellular signaling events, leading to the relaxation of airway smooth muscle, resulting in bronchodilation. [, ] Vilanterol's long duration of action stems from its high affinity for the β2-AR and its ability to persist at the receptor site. [] It also exhibits reassertion activity, meaning it can re-associate with the receptor after dissociating, further contributing to its prolonged effect. []

Applications

Vilanterol is primarily researched for its potential in managing respiratory diseases, specifically Chronic Obstructive Pulmonary Disease (COPD) and asthma. [, , , , , , , , , , , , , , , , , ] Research applications include:

  • **Investigating the efficacy of Vilanterol in combination with other drugs, such as inhaled corticosteroids (fluticasone furoate) and long-acting muscarinic antagonists (umeclidinium), in improving lung function, reducing exacerbations, and improving quality of life in patients with COPD. [, , , , , , , , , , , ]
  • **Evaluating the safety and tolerability of Vilanterol, both alone and in combination with other drugs, in various patient populations, including children. [, , , , , , , ]
  • **Studying the pharmacokinetic properties of Vilanterol and its metabolites, including absorption, distribution, metabolism, and excretion, to understand its behavior in the body. [, , , ]
  • **Comparing the effectiveness of Vilanterol to other long-acting β2-AR agonists, such as salmeterol, indacaterol, and olodaterol, in managing respiratory diseases. [, , , , , ]
  • **Exploring the potential of Vilanterol as a therapeutic target for other conditions, such as its potential as an inhibitor of SARS-CoV-2 Mpro. []
Future Directions
  • **Further research is needed to optimize Vilanterol dosing strategies for different patient populations and disease severities. []
  • **Developing personalized treatment approaches based on individual patient characteristics, such as smoking status and eosinophil levels. [, ]
  • **Exploring the potential benefits of Vilanterol in treating other respiratory diseases, such as asthma, where it shows promise in improving lung function and reducing symptom severity. [, , , ]
  • **Investigating the long-term effects of Vilanterol use, particularly its impact on cardiovascular health and mortality in patients with COPD. [, ]
  • **Developing new formulations and delivery methods to enhance the efficacy and convenience of Vilanterol therapy. [, , ]

Fluticasone Furoate

  • Relevance: Fluticasone furoate is frequently co-administered with vilanterol in a single inhaler for the treatment of COPD and asthma. [, , , , , , , , , , ] This combination therapy aims to provide both anti-inflammatory and bronchodilatory effects, targeting different aspects of these respiratory diseases.

Umeclidinium

  • Relevance: Umeclidinium is frequently combined with vilanterol, and sometimes also with fluticasone furoate, in single-inhaler triple therapy for the treatment of COPD. [, , , , , , , , , , , , , ] The combination of these drugs with different mechanisms of action provides additive bronchodilation and improved symptom control in COPD patients.

Salmeterol

  • Relevance: Salmeterol is another LABA, like vilanterol, used in the management of COPD. [, , , , ] Studies have compared the efficacy and safety of vilanterol-containing combinations to those containing salmeterol in treating COPD.

Olodaterol

  • Relevance: Olodaterol is another LABA that has been compared to vilanterol in terms of its bronchodilatory potency and duration of action. [, , , , ] Studies have also examined the efficacy and safety profiles of olodaterol-containing combinations in relation to those containing vilanterol.

Indacaterol

  • Relevance: Similar to vilanterol, indacaterol is a LABA with a long duration of action. [, , , ] Comparative studies have evaluated the binding profiles, bronchodilatory potencies, and potential for cardiac effects between indacaterol and vilanterol.

Formoterol

  • Relevance: Formoterol is another LABA that has been compared to vilanterol in terms of its bronchodilatory potency and duration of action. [, , ] Clinical trials have also investigated the efficacy and safety of formoterol-containing combinations in comparison to those containing vilanterol.

Tiotropium Bromide

  • Relevance: Tiotropium, similar to umeclidinium, is a LAMA that is often included in COPD treatment regimens. [, , , ] Studies have compared the effectiveness of dual bronchodilator therapies, including combinations of tiotropium with other LABAs, against those containing vilanterol and umeclidinium.

Glycopyrronium Bromide

  • Relevance: Glycopyrronium is another LAMA used in COPD treatment, and its combination with indacaterol has been compared to vilanterol/umeclidinium in clinical trials. [, , ] These studies aimed to assess the relative efficacy and safety of these dual bronchodilator therapies in managing COPD symptoms.

Budesonide

  • Relevance: Budesonide is an inhaled corticosteroid, similar to fluticasone furoate, used in treating respiratory diseases like COPD. [, , ] Studies have compared the cost-effectiveness and clinical outcomes of budesonide/formoterol combinations to those of fluticasone furoate/vilanterol in managing COPD.

Abediterol

  • Relevance: Abediterol, similar to vilanterol, is a LABA that is being investigated for its potential in treating respiratory conditions. [, ] Studies have compared the bronchodilatory potency, duration of action, and cardiac effects of abediterol with those of vilanterol and other LABAs.

GSK932009 and GW630200

  • Relevance: Understanding the pharmacokinetics of these metabolites is important in doping control to distinguish between therapeutic and supratherapeutic vilanterol use. [, ]

Properties

CAS Number

503068-34-6

Product Name

Vilanterol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C24H33Cl2NO5

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Synonyms

4-(2-((6-((2-(((2,6-dichlorophenyl)methyl)oxy)ethyl)oxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
vilanterol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.